molecular formula C21H19N5O3S4 B11229128 Ethyl 4-methyl-2-(2-((6-(4-methyl-2-(thiophen-2-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamido)thiazole-5-carboxylate

Ethyl 4-methyl-2-(2-((6-(4-methyl-2-(thiophen-2-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamido)thiazole-5-carboxylate

Cat. No.: B11229128
M. Wt: 517.7 g/mol
InChI Key: AWYVPGNFZOSGLM-UHFFFAOYSA-N
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Description

ETHYL 4-METHYL-2-[2-({6-[4-METHYL-2-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL]PYRIDAZIN-3-YL}SULFANYL)ACETAMIDO]-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound that features multiple heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-METHYL-2-[2-({6-[4-METHYL-2-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL]PYRIDAZIN-3-YL}SULFANYL)ACETAMIDO]-1,3-THIAZOLE-5-CARBOXYLATE involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core thiazole and pyridazine rings, followed by the introduction of the thiophene and other substituents. The final steps involve the formation of the ester group and the acetylation of the amide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-METHYL-2-[2-({6-[4-METHYL-2-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL]PYRIDAZIN-3-YL}SULFANYL)ACETAMIDO]-1,3-THIAZOLE-5-CARBOXYLATE can undergo various types of chemical reactions, including:

    Oxidation: The thiophene and thiazole rings can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify the functional groups attached to the heterocycles.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Conditions vary depending on the specific substitution, but typical reagents include halogens, acids, and bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

ETHYL 4-METHYL-2-[2-({6-[4-METHYL-2-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL]PYRIDAZIN-3-YL}SULFANYL)ACETAMIDO]-1,3-THIAZOLE-5-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action for ETHYL 4-METHYL-2-[2-({6-[4-METHYL-2-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL]PYRIDAZIN-3-YL}SULFANYL)ACETAMIDO]-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with molecular targets such as enzymes or receptors. The compound’s multiple heterocyclic rings allow it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and require further research to fully elucidate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 4-METHYL-2-[2-({6-[4-METHYL-2-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL]PYRIDAZIN-3-YL}SULFANYL)ACETAMIDO]-1,3-THIAZOLE-5-CARBOXYLATE is unique due to its complex structure, which combines multiple heterocyclic rings and functional groups

Properties

Molecular Formula

C21H19N5O3S4

Molecular Weight

517.7 g/mol

IUPAC Name

ethyl 4-methyl-2-[[2-[6-(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanylacetyl]amino]-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C21H19N5O3S4/c1-4-29-20(28)18-12(3)23-21(33-18)24-15(27)10-31-16-8-7-13(25-26-16)17-11(2)22-19(32-17)14-6-5-9-30-14/h5-9H,4,10H2,1-3H3,(H,23,24,27)

InChI Key

AWYVPGNFZOSGLM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)CSC2=NN=C(C=C2)C3=C(N=C(S3)C4=CC=CS4)C)C

Origin of Product

United States

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